molecular formula C18H18F3NO5 B12097004 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid

4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid

Cat. No.: B12097004
M. Wt: 385.3 g/mol
InChI Key: SBZYIWBDVWHJBE-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid is a high-grade chemical compound intended for research and development purposes. This product is provided as a For Research Use Only (RUO) material and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers can rely on it for applications such as method development and analytical testing. The precise mechanism of action and specific research applications for this compound are not fully detailed in the public domain, underscoring its value for novel investigative work. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please consult the product's Safety Data Sheet (SDS) before use. Specific chemical identifiers such as CAS Number and molecular formula are pending confirmation for this entity.

Properties

Molecular Formula

C18H18F3NO5

Molecular Weight

385.3 g/mol

IUPAC Name

4-methyl-2-[2-oxo-4-[2-(trifluoromethoxy)phenoxy]pyridin-1-yl]pentanoic acid

InChI

InChI=1S/C18H18F3NO5/c1-11(2)9-13(17(24)25)22-8-7-12(10-16(22)23)26-14-5-3-4-6-15(14)27-18(19,20)21/h3-8,10-11,13H,9H2,1-2H3,(H,24,25)

InChI Key

SBZYIWBDVWHJBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CC(=CC1=O)OC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Phenoxy Group: The phenoxy group is attached to the pyridine ring using a coupling reaction, such as the Ullmann reaction or Suzuki coupling.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution or other suitable methods.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups like amines or ethers.

Scientific Research Applications

4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the pyridine ring may facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their backbone (pentanoic acid or related acids) and substituent motifs (aromatic ethers, heterocycles, or fluorinated groups). Below is a detailed analysis:

Pentanoic Acid Derivatives
Compound Name Substituents/Functional Groups Key Features/Applications Reference(s)
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid Pyridinone, trifluoromethoxy phenoxy, pentanoic acid High lipophilicity; potential enzyme inhibition
Gemfibrozil 2,5-Dimethylphenoxy, pentanoic acid Lipid-lowering agent (PPAR-α agonist)
4-Methyl-2-(phenylmethoxymethyl)pentanoic acid Phenylmethoxymethyl, pentanoic acid Intermediate in organic synthesis
4-Methyl-2-(1-(4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl)ethylideneamino)pentanoic acid Quinazolinone, phenyl, Schiff base Anticancer activity (mitochondrial targeting)

Key Observations :

  • Backbone Flexibility: The pentanoic acid backbone is common in bioactive molecules, enabling interactions with enzymes or receptors via its carboxylic acid group.
  • Heterocyclic Moieties: The pyridinone ring in the main compound differs from quinazolinone in compound (8) (). Pyridinones are associated with metal chelation (e.g., iron(III) in 3-hydroxy-4-pyridinones; ), while quinazolinones are linked to kinase inhibition .
Phenoxy-Substituted Carboxylic Acids
Compound Name Structure Use/Activity Reference(s)
Haloxyfop Trifluoromethylpyridinyl phenoxy propanoic acid Herbicide (ACCase inhibitor)
Fluazifop Trifluoromethylpyridinyl phenoxy propanoic acid Herbicide
Fenofibric acid Chlorobenzoyl phenoxy propanoic acid Lipid regulator (fibrate class)

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy: Haloxyfop and fluazifop contain trifluoromethylpyridinyl groups, while the main compound uses a trifluoromethoxy phenoxy group. The latter’s ether linkage may reduce steric hindrance and alter target binding .
  • Biological Targets: Phenoxy-carboxylic acids often target lipid-metabolizing enzymes (e.g., PPAR-α for fenofibric acid). The main compound’s pyridinone moiety may shift its mechanism toward kinase or protease inhibition .

Biological Activity

4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that includes a pyridine ring, a trifluoromethoxy group, and a pentanoic acid backbone, which may influence its biological efficacy.

The molecular formula of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid is C18H18F3NO5C_{18}H_{18}F_3NO_5, with a molecular weight of 385.3 g/mol. Its structural characteristics are essential for understanding its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈F₃NO₅
Molecular Weight385.3 g/mol
CAS Number1262239-28-0
Structural FeaturesPyridine ring, trifluoromethoxy group

Caspase Inhibition

Research indicates that 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid exhibits significant caspase inhibition . Caspases are crucial enzymes in the apoptosis pathway, and their modulation can have profound implications for cancer therapy. Inhibition of caspases can lead to decreased apoptosis in cancer cells, potentially enhancing tumor survival and growth.

Anticancer Potential

The compound's ability to inhibit caspases suggests its potential as an anticancer agent . Studies have shown that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives with trifluoromethoxy substitutions have been linked to increased selectivity and potency against specific cancer types .

The proposed mechanism of action for 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid involves the inhibition of apoptotic pathways through caspase modulation. This action may alter the balance between pro-apoptotic and anti-apoptotic signals within cells, leading to enhanced survival of malignant cells.

Study on Anticancer Activity

In a recent study, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that it effectively reduced cell viability at micromolar concentrations, demonstrating a dose-dependent response. The IC50 values were comparable to established chemotherapeutics, highlighting its potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid and other structurally related compounds. Notably:

Compound NameBiological ActivityKey Features
4-Methyl-2-oxopentanoic acidModerate anticancer activitySimpler structure without trifluoromethoxy group
5-Fluoro-3-[[(2s)-2-[3-(phenylcarbamoylamino)...]High potency against specific cancersMore complex amide structure
(6-Methyl-2-oxo-4-trifluoromethyl-pyridin-1)...Selective for certain cancer typesDifferent side chains

This table illustrates how the unique trifluoromethoxy substitution in 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid distinguishes it from other compounds, potentially enhancing its biological activity.

Q & A

Q. Key Challenges :

  • Low yield in coupling steps due to steric hindrance from the trifluoromethoxy group.
  • Acid-sensitive intermediates may degrade during workup.

Q. Optimization Strategies :

  • Use high-boiling solvents (DMF or DMSO) for coupling reactions to improve solubility .
  • Employ microwave-assisted synthesis to reduce reaction time and enhance yield .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the pyridinone ring (δ 6.8–7.5 ppm for aromatic protons) and trifluoromethoxy group (distinct ¹⁹F NMR signal at δ -58 to -62 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pentanoic acid sidechain.
  • X-ray Crystallography : Critical for confirming stereochemistry and hydrogen-bonding patterns in the pyridinone core. Requires high-purity crystals grown via slow evaporation in acetonitrile/water .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₇F₃NO₆) with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models for this compound?

Methodological Answer :
Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Strategies include:

Standardized Assay Conditions :

  • Use consistent solvent (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
  • Validate activity in ≥3 cell lines (e.g., HEK293, HeLa, primary cells).

Mechanistic Profiling :

  • Combine enzymatic assays (e.g., kinase inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .

Data Normalization :

  • Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase assays) to enable cross-study comparisons .

Advanced: What computational strategies predict the compound’s binding interactions and pharmacokinetic properties?

Q. Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Model interactions between the pyridinone core and ATP-binding pockets in kinases. Use PyMOL for visualization .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding affinity changes due to the trifluoromethoxy group’s hydrophobicity .
  • ADMET Prediction (SwissADME) :
    • LogP: ~2.8 (moderate lipophilicity).
    • CYP450 inhibition risk: High (due to aryl-ether motifs); prioritize in vitro cytochrome assays .

Basic: What purification methods are recommended for isolating this compound with high purity?

Q. Methodological Answer :

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 70:30 → 50:50) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
  • HPLC (Prep-Scale) :
    • Column: C18 reverse-phase.
    • Mobile phase: Acetonitrile/0.1% TFA in water (60:40) .

Advanced: How to design Structure-Activity Relationship (SAR) studies for derivatives targeting improved metabolic stability?

Q. Methodological Answer :

Core Modifications :

  • Replace the pyridinone oxygen with sulfur to reduce oxidative metabolism .

Sidechain Engineering :

  • Introduce deuterium at the pentanoic acid α-carbon to slow CYP450-mediated degradation .

In Vitro Microsomal Stability Assays :

  • Compare half-life (t₁/₂) in human liver microsomes (±NADPH) for lead compounds .

Q. Table 1: Example Reaction Optimization for Coupling Step

ParameterCondition 1Condition 2 (Optimized)
CatalystPdCl₂Pd(OAc)₂/Xantphos
SolventTolueneDMF
Temperature (°C)11080 (microwave)
Yield (%)3268
Data adapted from palladium-catalyzed coupling protocols .

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